molecular formula C7H9FN2 B13141971 (S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine

(S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine

Cat. No.: B13141971
M. Wt: 140.16 g/mol
InChI Key: JMWKMDAXGWSOFO-YFKPBYRVSA-N
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Description

(S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine is a chiral small molecule that serves as a high-value building block in medicinal chemistry and pharmaceutical research. Its structure, featuring a fluorinated pyridine ring, is crucial in the development of Active Pharmaceutical Ingredients (APIs) for targeting neurological disorders, such as anxiety and depression . The fluorine atom enhances the metabolic stability and bioavailability of lead compounds, making this chiral amine a critical component for optimizing the pharmacokinetic profiles of drug candidates . Furthermore, this compound finds application as a key synthetic intermediate in the development of compounds with potential anti-inflammatory and analgesic properties . Its utility also extends to agrochemical research, where it acts as a building block for novel pesticides and herbicides . The chiral nature of this amine is of particular importance, as the (S)-enantiomer can impart distinct biological activity and is often essential for creating ligands in asymmetric catalysis . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(1S)-1-(6-fluoropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H9FN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3/t5-/m0/s1

InChI Key

JMWKMDAXGWSOFO-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=NC(=CC=C1)F)N

Canonical SMILES

CC(C1=NC(=CC=C1)F)N

Origin of Product

United States

Significance of Chiral Fluoro Pyridyl Amines in Modern Organic Synthesis

Chiral amines containing a fluoro-pyridyl moiety are of considerable importance in modern organic synthesis, primarily due to their prevalence in bioactive molecules. nih.gov The pyridine (B92270) ring is a common feature in many pharmaceuticals, offering favorable properties such as metabolic stability and the ability to form hydrogen bonds. The introduction of a fluorine atom can further enhance a molecule's pharmacokinetic and pharmacodynamic profile.

Fluorine's high electronegativity and small size allow it to modulate the electronic properties of a molecule without significantly altering its shape. This can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is strong and resistant to metabolic cleavage, which can increase the half-life of a drug.

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the potency of a therapeutic agent.

Increased Lipophilicity: Selective fluorination can enhance a molecule's ability to cross cell membranes, improving its bioavailability.

The chiral amine component is equally critical. Chirality is a key factor in drug design, as different enantiomers of a molecule can have vastly different biological activities. The (S)-configuration of the ethylamine (B1201723) group in (S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine is a specific stereochemical feature that can be essential for precise interaction with a biological target. The use of such chiral building blocks allows for the stereoselective synthesis of complex molecules, which is a fundamental goal in modern pharmaceutical development.

Structural Elucidation and Enantiomeric Purity Analysis Methodologies

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental information regarding the molecular architecture, elemental composition, and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed to provide a complete structural assignment for (S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine.

¹H NMR: The proton NMR spectrum is used to identify the number and connectivity of hydrogen atoms. For this molecule, distinct signals are expected for the protons on the pyridine (B92270) ring, the methine (CH) proton adjacent to the chiral center, the primary amine (NH₂) protons, and the methyl (CH₃) protons. The coupling patterns and chemical shifts provide insight into the electronic environment of each proton. For instance, the fluorine atom at the C-6 position of the pyridine ring would induce characteristic splitting in the signals of adjacent aromatic protons.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. Signals corresponding to the five distinct carbons of the fluoropyridine ring, the chiral methine carbon, and the methyl carbon would be observed. The chemical shift of the carbon atom bonded to the fluorine (C-6) would be significantly influenced by the high electronegativity of the fluorine atom, appearing as a doublet due to C-F coupling.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy serves as a powerful tool for confirmation. A single resonance would be expected for the fluorine atom on the pyridine ring, and its coupling to adjacent protons (³JHF) and carbons (¹JC-F, ²JC-F) would further corroborate the structure. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table presents typical, predicted chemical shift (δ) ranges in ppm relative to TMS, based on analogous structures. Actual experimental values may vary.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Multiplicity
Pyridine-H37.20 - 7.40120 - 125Doublet of doublets (dd)
Pyridine-H47.70 - 7.90140 - 145Triplet of doublets (td)
Pyridine-H56.80 - 7.00110 - 115Doublet of doublets (dd)
CH-NH₂4.10 - 4.3050 - 55Quartet (q)
NH₂1.50 - 2.50 (broad)N/ASinglet (s, broad)
CH₃1.40 - 1.6023 - 27Doublet (d)
Pyridine-C2N/A160 - 165Singlet (s)
Pyridine-C3N/A120 - 125Singlet (s)
Pyridine-C4N/A140 - 145Singlet (s)
Pyridine-C5N/A110 - 115Doublet (d, JC-F)
Pyridine-C6N/A162 - 167Doublet (d, JC-F)

Mass spectrometry (MS) is utilized to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with high precision.

For this compound (C₇H₉FN₂), the expected monoisotopic mass is approximately 140.0753 Da. In techniques like electrospray ionization (ESI), the molecule would typically be observed as the protonated molecular ion [M+H]⁺ at m/z 141.0831.

The fragmentation pattern in MS/MS analysis would show characteristic losses that help confirm the structure. Common fragmentation pathways for this molecule would include:

Loss of a methyl radical (•CH₃) from the molecular ion.

Cleavage of the C-C bond to release the fluoropyridinyl moiety.

Loss of ammonia (B1221849) (NH₃) from the protonated molecule.

Table 2: Predicted Mass Spectrometry Data for this compound Note: This table shows predicted m/z values for the parent molecule and potential key fragments.

Ion/Fragment Formula Predicted m/z Description
[M+H]⁺[C₇H₁₀FN₂]⁺141.0831Protonated Molecular Ion
[M]⁺•[C₇H₉FN₂]⁺•140.0753Molecular Ion Radical Cation
[M-CH₃]⁺[C₆H₆FN₂]⁺125.0515Loss of a methyl group
[C₆H₄FN]⁺[C₆H₄FN]⁺110.03556-Fluoropyridine fragment

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. researchgate.net

Table 3: Characteristic Infrared Absorption Bands Note: This table lists the expected vibrational frequencies for the functional groups in the target molecule.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Primary Amine (N-H)Symmetric & Asymmetric Stretching3300 - 3500 (two bands)
Primary Amine (N-H)Scissoring (Bending)1580 - 1650
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Pyridine Ring (C=C, C=N)Stretching1450 - 1600
C-FStretching1200 - 1250

Quantitative Determination of Enantiomeric Purity and Enantiomeric Excess (ee)

Since the biological and chemical activity of a chiral molecule is often dependent on its stereochemistry, verifying the enantiomeric purity is crucial. Enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is determined using chiral chromatography techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. mdpi.com The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the analysis of primary amines like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective. mdpi.com The separation can be optimized by adjusting the mobile phase, which can be a normal-phase (e.g., hexane/alcohol mixtures), reversed-phase (e.g., acetonitrile/water), or polar organic mode system. Additives such as acids (e.g., formic acid) or bases (e.g., diethylamine) are often used to improve peak shape and resolution. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Table 4: Illustrative Chiral HPLC Method for Enantiomeric Purity Analysis Note: This is a representative method; actual conditions would require experimental optimization.

Parameter Condition
Column Polysaccharide-based CSP (e.g., CHIRALCEL® OD-H)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Outcome Baseline separation of the (S)- and (R)-enantiomers, allowing for quantification of ee.

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. For non-volatile or highly polar compounds like amines, derivatization is often necessary to increase volatility and thermal stability and to improve chromatographic performance. The amine can be derivatized with an achiral reagent, such as trifluoroacetic anhydride (TFAA), to form a more volatile amide.

The resulting derivatives are then separated on a chiral GC column, which is typically coated with a cyclodextrin derivative. The different interactions between the derivatized enantiomers and the chiral stationary phase result in their separation. The enantiomeric excess is determined by integrating the peak areas of the two separated diastereomers.

Table 5: Illustrative Chiral GC Method for Enantiomeric Purity Analysis Note: This is a representative method; actual conditions would require experimental optimization.

Parameter Condition
Derivatization Reagent Trifluoroacetic anhydride (TFAA)
Column Cyclodextrin-based CSP (e.g., Beta-DEX™)
Carrier Gas Helium or Hydrogen
Temperature Program Optimized gradient (e.g., 100°C hold 1 min, ramp to 200°C at 5°C/min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Expected Outcome Separation of the derivatized (S)- and (R)-enantiomers for ee determination.

Derivatization with Chiral Auxiliaries for Diastereomer Analysis (e.g., Mosher's Reagent)

One of the most reliable and widely used methods for determining the enantiomeric excess (ee) and absolute configuration of chiral amines is derivatization with a chiral auxiliary, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. researchgate.netacs.org The primary amine of this compound can be readily converted into a stable amide by reacting it with an enantiomerically pure form of Mosher's acid chloride, typically (R)-MTPA-Cl and (S)-MTPA-Cl in separate reactions. ed.govnih.gov

This reaction transforms the initial mixture of enantiomers into a mixture of diastereomers (e.g., (R,S)- and (S,S)-amides). Diastereomers have different physical properties and, crucially, distinct NMR spectra. researchgate.net The analysis focuses on the chemical shift differences (Δδ) between corresponding protons in the two diastereomeric products. nih.gov

The underlying principle of this analysis is based on the preferred conformation of the resulting Mosher's amides in solution. nih.gov The phenyl group of the MTPA moiety creates a strong anisotropic magnetic field. In the most stable conformation, the substituents on the chiral center of the amine orient themselves to minimize steric hindrance, placing one group in the shielding cone of the MTPA's phenyl ring and the other outside of it. nih.govnih.gov This shielding effect causes a predictable upfield or downfield shift of the proton signals.

For the analysis of 1-(6-Fluoropyridin-2-yl)ethan-1-amine (B3046696), two separate samples would be prepared: one reacting the amine with (R)-MTPA-Cl and the other with (S)-MTPA-Cl. By comparing the ¹H NMR spectra of these two diastereomeric products, the absolute configuration can be assigned. The magnitude of the integration of the separated signals for the diastereomers allows for the precise calculation of the enantiomeric excess. researchgate.net Due to the presence of a fluorine atom in both the pyridine ring of the analyte and the trifluoromethyl group of the reagent, ¹⁹F NMR can also be a powerful tool for this analysis, often providing clean signals with large chemical shift differences. nih.gov

Illustrative NMR Data for Mosher's Amide of 1-(6-Fluoropyridin-2-yl)ethan-1-amine

Protonδ [(S)-Amine-(R)-MTPA] (ppm)δ [(R)-Amine-(R)-MTPA] (ppm)Δδ (δS - δR) (ppm)
CH₃1.551.62-0.07
CH5.205.15+0.05
Pyridine H-37.807.78+0.02
Pyridine H-47.957.96-0.01
Pyridine H-57.107.14-0.04
MTPA OCH₃3.543.58-0.04

Note: This table contains hypothetical data for illustrative purposes to demonstrate the principle of Mosher's amide analysis. The sign of Δδ is used to determine the absolute configuration based on Mosher's model.

Use of Chiral Shift Reagents in NMR Spectroscopy

An alternative to covalent derivatization is the use of chiral shift reagents (CSRs), also known as chiral lanthanide shift reagents (CLSRs). organicchemistrydata.orgslideshare.net These are typically complexes of paramagnetic lanthanide ions, such as Europium(III), with chiral organic ligands. chemistnotes.com Common examples include Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)). slideshare.netchemistnotes.com

This method does not require chemical modification of the analyte. Instead, the chiral shift reagent is added directly to the NMR sample containing the enantiomeric mixture of this compound. slideshare.net The amine's basic nitrogen atom acts as a Lewis base, coordinating reversibly with the Lewis acidic lanthanide center of the CSR. organicchemistrydata.orgchemistnotes.com This interaction forms transient diastereomeric complexes. chemistnotes.com

The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the analyte's protons, an effect known as a lanthanide-induced shift (LIS). organicchemistrydata.org Because the two enantiomers form diastereomeric complexes with the chiral reagent, the magnitude of the induced shift is different for each enantiomer. libretexts.org This results in the separation of signals for the (R)- and (S)-enantiomers in the NMR spectrum, which would otherwise be a single peak. nih.govnih.gov

The key advantages of this method are its speed and the fact that the analyte is not consumed or altered. slideshare.net The degree of signal separation depends on the concentration of the shift reagent, the temperature, and the specific analyte-reagent pairing. harvard.edu Once baseline separation of a corresponding peak (e.g., the methyl or methine proton) is achieved, the enantiomeric excess can be determined directly by integrating the signals for the two enantiomers. organicchemistrydata.orgslideshare.net

Illustrative Data for Chiral Shift Reagent Analysis

Analyte Protonδ (without CSR) (ppm)δ [(S)-Amine + CSR] (ppm)δ [(R)-Amine + CSR] (ppm)Enantiomeric Shift Difference (ΔΔδ) (ppm)
CH₃1.482.152.250.10
CH4.526.806.950.15

Note: This table presents hypothetical data to illustrate the effect of a chiral shift reagent. The addition of the CSR causes a downfield shift and splits the signal of each proton into two, one for each enantiomer, allowing for direct quantification.

Applications and Derivatization Strategies of S 1 6 Fluoropyridin 2 Yl Ethan 1 Amine in Advanced Organic Synthesis

As a Chiral Building Block for Complex Heterocyclic Systems

The utility of (S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine as a chiral building block is rooted in its capacity to introduce both chirality and a fluorinated heterocyclic motif into larger molecules. sigmaaldrich.com Chiral amines are fundamental in asymmetric synthesis, serving as precursors for a wide range of biologically active compounds and functional materials. The presence of the 6-fluoropyridine unit is particularly advantageous, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net The combination of these features in a single, readily available molecule allows for the efficient construction of complex and high-value heterocyclic systems.

Synthesis of Fluorinated Quinazoline (B50416) Derivatives

Fluorinated quinazolines are a prominent class of heterocycles with diverse pharmacological activities. researchgate.net The chiral amine this compound can serve as a key precursor for the asymmetric synthesis of quinazoline derivatives, where the chiral center is incorporated into the final structure. A plausible synthetic strategy involves the reaction of the chiral amine with a 2-halobenzonitrile derivative, followed by an intramolecular cyclization. This approach leverages the nucleophilicity of the primary amine to build the quinazoline core.

For instance, a proposed synthesis could begin with the conversion of the amine to a more reactive intermediate, which then undergoes a cyclocondensation reaction. General methods for quinazoline synthesis often involve the reaction of anthranilic acid derivatives or 2-aminobenzonitriles with various carbon and nitrogen sources. scilit.comorganic-chemistry.org By adapting these methods, the chiral fluoropyridinyl motif can be directly integrated.

Table 1: Proposed Synthetic Route for a Chiral Fluorinated Quinazoline Derivative

Step Reactant 1 Reactant 2 Reagents and Conditions Product Purpose
1 This compound 2-Fluorobenzoyl chloride Et3N, CH2Cl2, 0 °C to rt Chiral Amide Intermediate Amide bond formation
2 Chiral Amide Intermediate Lawesson's Reagent Toluene (B28343), reflux Chiral Thioamide Intermediate Conversion of amide to thioamide
3 Chiral Thioamide Intermediate Methyl Iodide Acetone, reflux S-Methylated Intermediate Activation for cyclization

This synthetic outline demonstrates how the chiral amine can be effectively utilized to generate complex heterocyclic systems with high stereochemical control. The development of such routes is crucial for accessing novel chemical entities for drug discovery and materials science. nih.gov

Synthesis of Fluorinated Pyrimidine (B1678525) Derivatives

The pyrimidine scaffold is another critical heterocyclic core found in numerous pharmaceuticals, including antiviral and anticancer agents. mdpi.comnih.gov The synthesis of enantiomerically pure, fluorinated pyrimidine derivatives can be achieved using this compound as the source of chirality. scirp.org A common strategy for pyrimidine synthesis is the cyclocondensation of a 1,3-dielectrophile with an N-C-N synthon, such as an amidine. nih.gov

In this context, the chiral amine can be converted into the corresponding chiral amidine hydrochloride. This intermediate can then be reacted with a β-ketoester or a similar 1,3-dicarbonyl compound to construct the fluorinated pyrimidine ring. This method allows for the direct installation of the chiral (S)-1-(6-fluoropyridin-2-yl)ethyl group onto the pyrimidine core, providing a direct route to novel and complex structures. The reaction conditions can be optimized to ensure high yields and retention of stereochemical integrity. rsc.org

Table 2: Representative Synthesis of a Chiral Fluorinated Pyrimidine

Step Starting Material Reagents Intermediate/Product Expected Yield
1 This compound Ethyl formimidate hydrochloride, EtOH Chiral formamidine (B1211174) hydrochloride High
2 Chiral formamidine hydrochloride Ethyl 4,4-difluoroacetoacetate, NaOEt, EtOH Chiral 2-substituted-5-fluoro-4-hydroxypyrimidine Moderate to High
3 Chiral 2-substituted-5-fluoro-4-hydroxypyrimidine POCl3 Chiral 4-chloro-5-fluoropyrimidine (B1318964) derivative High

Construction of Diverse Polyfunctional 3D Scaffolds

Beyond the synthesis of planar aromatic heterocycles, this compound is an excellent starting material for building complex, polyfunctional three-dimensional (3D) molecular scaffolds. The defined stereochemistry at the C1 position, combined with the rigid pyridine (B92270) ring, allows for precise control over the spatial orientation of substituents. This is critical in designing molecules that can interact specifically with biological targets like enzymes or receptors.

This chiral building block can be employed in multicomponent reactions or tandem cyclization sequences to generate spirocyclic or bridged ring systems. For example, its primary amine can participate in Pictet-Spengler or aza-Diels-Alder reactions, where the stereocenter directs the facial selectivity of the cyclization, leading to the formation of complex polycyclic structures with multiple new stereocenters. The resulting 3D scaffolds, decorated with a fluoropyridyl group, offer a unique combination of structural rigidity, chirality, and functionality for applications in medicinal chemistry and materials science.

Role in Chiral Ligand and Organocatalyst Development

The dual functionality of this compound, possessing both a Lewis basic primary amine and a pyridine nitrogen, makes it an ideal candidate for the development of both metal-coordinating chiral ligands and metal-free organocatalysts. nih.govnih.gov This versatility allows it to be applied across a broad spectrum of asymmetric catalytic transformations.

Design Principles for Metal-Complexed Chiral Catalysts

When used as a ligand, this compound can act as a bidentate N,N'-ligand, forming a stable five-membered chelate ring with a transition metal center. The design of effective chiral catalysts based on this scaffold is governed by several key principles. nih.gov

Chiral Pocket: The stereogenic center, bearing a methyl group, creates a well-defined three-dimensional chiral environment, or "chiral pocket," around the metal's active site. nih.gov This pocket dictates the trajectory of incoming substrates, enforcing a specific orientation that leads to high enantioselectivity.

Electronic Tuning: The presence of the electron-withdrawing fluorine atom on the pyridine ring modulates the electron density at the pyridine nitrogen. rsc.org This electronic effect is transmitted to the metal center, altering its Lewis acidity and redox potential. This "tuning" allows for the optimization of the catalyst's reactivity and selectivity for a specific transformation. nih.govacs.org

Steric Hindrance: The steric bulk of the ligand, particularly around the coordinating nitrogen atoms, can be strategically modified to control substrate access to the catalytic site, further enhancing selectivity. mdpi.com

Table 3: Design Principles for Metal Catalysts Using this compound Ligand

Design Principle Structural Feature Effect on Catalyst Application Example
Chiral Environment (S)-stereocenter with methyl group Creates a defined 3D space to control substrate approach. Asymmetric Hydrogenation
Chelate Geometry Pyridine-N and Amine-N coordination Forms a stable 5-membered ring, fixing the ligand geometry. Enantioselective C-C Coupling
Electronic Modulation 6-Fluoro substituent on pyridine Reduces Lewis basicity of pyridine-N, increases metal's Lewis acidity. Lewis Acid Catalysis

| Steric Control | Ethyl backbone and pyridine ring | Provides moderate bulk to discriminate between prochiral faces. | Kinetic Resolution |

Modulation of Enantioselectivity and Reaction Rate in Catalytic Cycles

The structural and electronic features of ligands derived from this compound directly impact both the enantioselectivity and the rate of catalytic reactions. The primary goal in asymmetric catalysis is to maximize the energy difference between the diastereomeric transition states leading to the two possible product enantiomers.

Enantioselectivity is primarily governed by the steric and stereoelectronic interactions within the chiral pocket of the catalyst. The fixed conformation of the chelated ligand forces the substrate to adopt a conformation that minimizes steric clashes, thereby favoring one transition state over the other. nih.gov The fluorine atom can also participate in non-covalent interactions (e.g., dipole-dipole or hydrogen bonding), which can further stabilize one transition state, enhancing enantiomeric excess (ee). acs.orgnih.gov

Reaction Rate is influenced by a combination of steric and electronic factors. While increased steric bulk can enhance selectivity, it may also hinder substrate binding or product release, thus lowering the turnover frequency (TOF). Conversely, the electronic effect of the fluorine atom can accelerate the reaction. By making the metal center more electrophilic, it can enhance substrate activation, leading to a faster catalytic cycle. nih.gov This interplay allows for the fine-tuning of the ligand to achieve an optimal balance between high enantioselectivity and high reaction rates.

Table 4: Hypothetical Modulation of Catalyst Performance by Ligand Modification

Ligand Derivative Modification Predicted Effect on Enantioselectivity (ee%) Predicted Effect on Reaction Rate (TOF) Rationale
L1 (S)-1-(6-F -pyridin-2-yl)ethan-1-amine High High Electron-withdrawing F increases metal Lewis acidity, enhancing rate.
L2 (S)-1-(6-H -pyridin-2-yl)ethan-1-amine High Moderate Baseline performance without electronic perturbation from F.
L3 (S)-1-(6-MeO -pyridin-2-yl)ethan-1-amine High Low Electron-donating MeO group reduces metal Lewis acidity, slowing catalysis.

| L4 | (S)-1-(6-F -pyridin-2-yl)-2,2-dimethylpropan -1-amine | Very High | Low | Increased steric bulk (neopentyl vs. ethyl) enhances facial discrimination but hinders substrate access. |

Functionalization and Chemical Transformations

The reactivity of this compound is characterized by the dual functionality of its primary amine and the fluorinated pyridine ring. This allows for a range of chemical modifications at both sites, enabling the synthesis of a diverse array of derivatives.

Amine Group Derivatizations (e.g., Acylation, Alkylation, Condensation)

The primary amine group is a key site for derivatization, readily undergoing reactions such as acylation, alkylation, and condensation to form a variety of functional groups.

Acylation: The amine functionality can be easily acylated to form amides. A notable example is its use in the synthesis of the ketohexokinase (KHK) inhibitor, PF-06835919. In this synthesis, the amine is coupled with a carboxylic acid partner, demonstrating a standard amide bond formation. This transformation is typically achieved using common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Alkylation: N-alkylation of the primary amine introduces alkyl substituents, leading to secondary or tertiary amines. While direct alkylation with alkyl halides can be prone to overalkylation, reductive amination offers a more controlled approach. This method involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Condensation: The primary amine can participate in condensation reactions with various carbonyl compounds. For instance, reaction with aldehydes or ketones can yield imines (Schiff bases), which can be valuable intermediates for further functionalization or can be the final target molecule.

Table 1: Examples of Amine Group Derivatizations

Reaction Type Reagents and Conditions Product Type
Acylation Carboxylic acid, HATU, DIPEA, DMF Amide
Alkylation (Reductive Amination) Aldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂ Secondary/Tertiary Amine
Condensation Aldehyde/Ketone, mild acid catalyst Imine (Schiff Base)

Pyridine Ring Modifications (e.g., Oxidation, Reduction, Halogen Exchange)

The 6-fluoropyridine ring offers opportunities for further functionalization, although these transformations can be more challenging than derivatizing the amine group.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide can then be used to direct further substitutions on the pyridine ring or can be a target molecule in its own right.

Reduction: Catalytic hydrogenation of the fluoropyridine ring can lead to the corresponding fluoropiperidine. This transformation typically requires a catalyst such as palladium on carbon (Pd/C) or rhodium on alumina (B75360) (Rh/Al₂O₃) under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, need to be carefully controlled to achieve the desired reduction without affecting other functional groups.

Halogen Exchange: The fluorine atom on the pyridine ring can potentially undergo nucleophilic aromatic substitution (SNAr). Given that fluorine is a good leaving group in electron-deficient aromatic systems, it can be displaced by other nucleophiles. For instance, reaction with other halides (e.g., using a source of chloride or bromide ions) under appropriate conditions could lead to halogen exchange. However, the reactivity is highly dependent on the electronic nature of the pyridine ring and the reaction conditions.

Table 2: Potential Pyridine Ring Modifications

Reaction Type Typical Reagents and Conditions Potential Product
Oxidation m-CPBA, CH₂Cl₂ 6-Fluoropyridine N-oxide derivative
Reduction H₂, Pd/C or Rh/Al₂O₃, high pressure 6-Fluoropiperidine derivative
Halogen Exchange (SNAr) Nucleophilic halide source, high temperature 6-Chloro/Bromo-pyridine derivative

Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the extension of the molecular framework of this compound derivatives. For these reactions to occur, the fluorine atom would typically need to be replaced by a more reactive halogen such as bromine or iodine, or the amine itself can be used as a nucleophile in certain coupling reactions.

Suzuki-Miyaura Coupling: If the 6-fluoro substituent is replaced by a bromo or iodo group, the resulting halo-pyridine derivative can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters. This reaction, catalyzed by a palladium complex with a suitable ligand (e.g., a phosphine (B1218219) ligand), is a versatile method for forming new carbon-carbon bonds and introducing aryl or vinyl substituents at the 6-position of the pyridine ring.

Buchwald-Hartwig Amination: The primary amine of this compound can act as a nucleophile in Buchwald-Hartwig amination reactions. This palladium-catalyzed reaction allows for the coupling of the amine with aryl or heteroaryl halides or triflates, forming a new carbon-nitrogen bond and leading to N-aryl or N-heteroaryl derivatives. This is a powerful method for constructing complex diarylamine structures.

Sonogashira Coupling: Similar to the Suzuki coupling, a 6-bromo or 6-iodo analogue of the title compound could undergo Sonogashira coupling with terminal alkynes. This palladium/copper co-catalyzed reaction is an efficient method for the formation of a carbon-carbon triple bond, linking the pyridine ring to an alkynyl group.

Table 3: Overview of Potential Coupling Reactions

Coupling Reaction Reactants Catalyst System Bond Formed
Suzuki-Miyaura 6-Bromo/Iodo-pyridine derivative + Boronic acid/ester Pd catalyst (e.g., Pd(PPh₃)₄), base C-C
Buchwald-Hartwig This compound + Aryl/Heteroaryl halide Pd catalyst, phosphine ligand, base C-N
Sonogashira 6-Bromo/Iodo-pyridine derivative + Terminal alkyne Pd catalyst, Cu(I) co-catalyst, base C-C (alkynyl)

Computational and Theoretical Studies on S 1 6 Fluoropyridin 2 Yl Ethan 1 Amine and Its Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying the properties of organic molecules like (S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine. DFT calculations can elucidate electronic properties, optimize molecular geometries, and map out reaction pathways.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net

For this compound, the electronic structure is influenced by several key features: the electron-withdrawing fluorine atom, the π-system of the pyridine (B92270) ring, and the electron-donating amino group. DFT calculations would likely show that the HOMO is primarily localized on the amino group and the pyridine ring, reflecting the regions of highest electron density. Conversely, the LUMO would be distributed across the electron-deficient pyridine ring, particularly influenced by the electronegative fluorine atom. wuxibiology.com

Table 1: Representative FMO Properties for this compound (Illustrative Data)

Parameter Energy (eV) Description
HOMO Energy -6.2 Indicates the molecule's capacity to act as an electron donor (nucleophile).
LUMO Energy -0.8 Indicates the molecule's capacity to act as an electron acceptor (electrophile).

| HOMO-LUMO Gap (ΔE) | 5.4 | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

Note: These values are illustrative and represent typical ranges for similar heterocyclic amines as determined by DFT calculations.

Investigation of Reaction Mechanisms and Transition States

DFT calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism. nih.gov For this compound, several reaction types can be investigated.

One important reaction class is Nucleophilic Aromatic Substitution (SNAr) on the fluoropyridine ring. The fluorine atom is a good leaving group, and the electron-deficient nature of the pyridine ring facilitates attack by nucleophiles. DFT can be used to model the approach of a nucleophile, the formation of the intermediate Meisenheimer complex, and the subsequent departure of the fluoride (B91410) ion. Calculations would reveal the activation barriers for substitution at different positions on the ring, confirming that substitution occurs preferentially at the carbon atom bonded to fluorine. mdpi.com

Another area of study involves reactions at the primary amine. The amine can act as a nucleophile, for instance, in acylation or alkylation reactions. DFT can be used to calculate the transition state structures and energies for these transformations, providing insight into the reaction kinetics and thermodynamics. nih.gov

Table 2: Hypothetical Activation Energies for a Reaction of this compound (Illustrative Data)

Reaction Type Reactants Activation Energy (kcal/mol)
SNAr Substitution Molecule + OH⁻ 18.5

| N-Acylation | Molecule + Acetyl Chloride | 12.0 |

Note: These are hypothetical values intended to illustrate how DFT is used to quantify the energy barriers of different reaction pathways.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It is a powerful tool for predicting how molecules will interact, as it highlights the electron-rich and electron-poor regions. deeporigin.comnumberanalytics.com

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with high electron density and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack. walisongo.ac.id

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative nitrogen atom of the pyridine ring and the fluorine atom. These are the primary sites for interactions with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group (-NH₂). These hydrogens are acidic and represent the primary sites for interaction with nucleophiles or hydrogen bond acceptors.

Neutral Regions (Green): Generally found over the carbon atoms of the pyridine ring and the methyl group.

This visual representation of charge distribution is crucial for understanding non-covalent interactions, such as those involved in drug-receptor binding. deeporigin.com

Molecular Modeling and Docking Methodologies

While DFT provides detailed electronic information, molecular modeling and docking focus on the larger-scale interactions of a molecule, particularly its binding to biological macromolecules like proteins.

Principles of Molecular Interactions with Model Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com The goal is to predict the binding mode and affinity of a ligand (in this case, this compound) within the active site of a target protein. nih.govresearchgate.net

The interactions governing this binding are primarily non-covalent. For the title compound, the key potential interactions include:

Hydrogen Bonding: The primary amine (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The ethyl group provides a small hydrophobic region that can interact with nonpolar pockets in a binding site.

Modeling these interactions helps in the rational design of molecules with enhanced binding affinity and selectivity for a specific biological target. d-nb.info

Table 3: Potential Molecular Interactions of this compound in a Model Active Site

Molecular Feature Potential Interaction Type Interacting Partner (e.g., Amino Acid Residue)
Amino Group (-NH₂) Hydrogen Bond Donor Aspartate, Glutamate, Carbonyl backbone
Pyridine Nitrogen Hydrogen Bond Acceptor Serine, Threonine, Lysine
Fluorine Atom Hydrogen Bond Acceptor / Halogen Bond Arginine, Lysine
Pyridine Ring π-π Stacking Phenylalanine, Tyrosine

| Ethyl Group | Hydrophobic Interaction | Leucine, Valine, Isoleucine |

Conformational Analysis and Stereochemical Preferences

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Conformational analysis involves identifying the stable, low-energy arrangements of a molecule's atoms. For this compound, the key element of flexibility is the rotatable single bond connecting the chiral carbon to the pyridine ring.

Computational methods can systematically rotate this bond to generate a series of conformers and calculate their relative energies. This process identifies the most stable (lowest energy) conformation, which is likely the one that binds to a biological target.

The stereochemistry of the molecule is fixed as (S) at the chiral center. This specific spatial arrangement is crucial because biological systems are chiral themselves. A docking study would show that the (S)-enantiomer fits into a binding pocket differently than its (R)-enantiomer, often leading to a significant difference in biological activity. The computational analysis would explore how the fixed (S)-configuration orients the amino, methyl, and hydrogen substituents in space, dictating which specific interactions with a receptor are possible.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

The exploration of the chemical neighborhood of this compound is crucial for identifying derivatives with potentially enhanced properties, be it for biological activity or improved chemical characteristics. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational methodologies in this endeavor. SAR provides qualitative insights into how structural modifications of a molecule affect its biological activity, while QSAR aims to establish a mathematical correlation between the chemical structure and biological activity.

For derivatives of this compound, SAR studies would typically involve the synthesis of a series of analogs and the subsequent evaluation of their activity. These analogs could feature modifications at various positions, such as substitutions on the pyridine ring, alterations of the ethylamine (B1201723) side chain, or replacement of the fluorine atom with other halogens or functional groups. The goal is to identify key structural motifs that are essential for the desired activity.

QSAR models build upon SAR data by quantifying the relationship between the physicochemical properties of the molecules and their biological activities. These models are often expressed as mathematical equations and are valuable for predicting the activity of novel, unsynthesized compounds. For aminopyridine derivatives, various molecular descriptors, including electronic, steric, and hydrophobic parameters, are often employed to develop robust QSAR models. nih.govbiorxiv.orgresearchgate.net

Chemical Space Exploration for Derivatives

Chemical space exploration for derivatives of this compound involves the systematic generation and evaluation of a virtual library of related compounds. This process allows for a broad assessment of the potential of various structural modifications without the immediate need for extensive synthetic work. The pyridine and dihydropyridine (B1217469) scaffolds are recognized for their significant role in drug design, making them a rich area for such exploration. nih.gov

The process typically begins with the definition of a core scaffold, in this case, the 6-fluoropyridin-2-yl-ethanamine moiety. Subsequently, various substituents are virtually attached to different positions on this scaffold. The selection of these substituents is often guided by principles of medicinal chemistry, aiming to probe the effects of altering properties such as size, lipophilicity, and electronic character. For instance, different functional groups could be introduced at the 3, 4, and 5-positions of the pyridine ring, or the ethylamine side chain could be elongated, branched, or cyclized.

The resulting virtual library of derivatives can be analyzed based on a variety of computed properties to assess their drug-likeness and potential for further development. This analysis often involves the calculation of molecular descriptors related to physicochemical properties (e.g., molecular weight, logP, polar surface area) and the application of filters based on established guidelines like Lipinski's rule of five. The goal is to prioritize a smaller, more manageable set of derivatives for synthesis and experimental testing.

To illustrate the exploration of chemical space, a hypothetical set of derivatives of this compound could be generated by varying substituents on the pyridine ring. The following interactive table showcases a selection of such virtual derivatives and their calculated molecular properties.

Derivative IDR1-Substituent (Position 4)R2-Substituent (Position 5)Molecular Weight ( g/mol )cLogPPolar Surface Area (Ų)
D-001HH140.161.2538.91
D-002ClH174.611.9538.91
D-003CH3H154.191.7038.91
D-004HOCH3170.191.1048.14
D-005HCN165.170.9062.79
D-006FF176.141.3538.91

Note: The data in this table is hypothetical and for illustrative purposes only.

Predictive Modeling for Synthetic Accessibility and Reactivity

While the virtual exploration of chemical space can generate a vast number of potential derivatives, their practical value is contingent on their synthetic feasibility. Predictive modeling for synthetic accessibility aims to evaluate how readily a given molecule can be synthesized in a laboratory setting. nih.gov This is a critical step in prioritizing virtual hits for actual synthesis, as overly complex or difficult-to-synthesize molecules can hinder the progress of a research program.

Several computational approaches have been developed to estimate synthetic accessibility. Some methods rely on the analysis of molecular complexity, penalizing features that are uncommon in known molecules, such as an excessive number of stereocenters or unusual ring systems. Other approaches utilize machine learning models trained on large datasets of known reactions to predict the likelihood of a successful synthesis. researchgate.net These models can learn to recognize structural motifs that are associated with either ease or difficulty of synthesis.

In addition to synthetic accessibility, predictive modeling can also be employed to understand the reactivity of this compound and its derivatives. Computational methods, such as Density Functional Theory (DFT), can provide insights into the electronic structure of these molecules. researchgate.netnih.gov This information can be used to predict the most likely sites for chemical reactions, such as nucleophilic or electrophilic attack, and to estimate the activation energies for various transformations. For example, DFT calculations could be used to assess how different substituents on the pyridine ring influence the nucleophilicity of the amine group or the susceptibility of the ring to substitution reactions. nih.gov

A common approach to predicting reactivity involves the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals can provide valuable information about the molecule's ability to donate or accept electrons. For instance, a higher HOMO energy generally correlates with greater nucleophilicity, while a lower LUMO energy suggests a higher susceptibility to nucleophilic attack.

The following interactive table presents a hypothetical set of calculated electronic properties for derivatives of this compound, which could be used to predict their relative reactivity.

Derivative IDR1-Substituent (Position 4)R2-Substituent (Position 5)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
D-001HH-6.5-0.85.7
D-002ClH-6.7-1.15.6
D-003CH3H-6.3-0.75.6
D-004HOCH3-6.2-0.65.6
D-005HCN-7.0-1.55.5
D-006FF-6.8-1.25.6

Note: The data in this table is hypothetical and for illustrative purposes only.

By integrating these predictive modeling techniques, researchers can more efficiently navigate the vast chemical space of potential derivatives of this compound, prioritizing those with a high likelihood of both desirable properties and synthetic feasibility.

Q & A

Q. Example protocol :

Incubate compound at 40°C for 14 days in pH-specific buffers.

Quantify intact compound via HPLC (retention time: 8.2 min, C18 column).

Compare degradation kinetics using Arrhenius modeling.

How can transaminase-catalyzed synthesis be optimized for high-yield production of this compound?

  • Substrate feeding : Gradual addition of amine donor (e.g., isopropylamine) maintains pH and reduces enzyme inhibition .
  • Temperature control : Reactions at 30–37°C balance enzyme activity and stability.
  • Two-phase scaling : Increase organic phase ratio (e.g., 30% toluene) for larger batches to enhance product extraction .

Case study : A 200 mL biphasic system achieved 85% conversion by increasing toluene to 30% and using immobilized transaminase beads .

What spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, J = 8.4 Hz, 1H, pyridinyl), 6.85 (t, J = 7.2 Hz, 1H), 4.10 (q, J = 6.8 Hz, 1H, CH-NH₂), 1.40 (d, J = 6.8 Hz, 3H, CH₃) .
  • HRMS : [M+H]⁺ calcd. for C₇H₈F₂N₂: 157.1606; found: 157.1603 .
  • IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1605 cm⁻¹ (C-F vibration) confirm structure .

What are the challenges in designing experiments to study the coordination chemistry of this compound with transition metals?

  • Ligand denticity : The amine and pyridine groups may bind as bidentate ligands, requiring X-ray crystallography for confirmation .
  • Solvent competition : Avoid DMSO or DMF, which compete for metal coordination. Use methanol or acetonitrile instead.
  • Electronic effects : Fluorine’s electron-withdrawing nature reduces ligand basicity, necessitating pH adjustments (e.g., pH 8.5 for Cu(II) complexes) .

Example : A Cu(II) complex with this ligand showed a stability constant (log K) of 4.2, compared to 3.8 for non-fluorinated analogs .

What precautions are necessary when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods due to potential amine volatility .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact .
  • Storage : Keep at 4°C in airtight, light-resistant containers under nitrogen .

How can computational modeling predict the biological activity of this compound derivatives?

  • Molecular docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., monoamine oxidases) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C-6) with IC₅₀ values .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Example : A QSAR study predicted 6-fluoro derivatives to have 10-fold higher MAO-B inhibition than chloro analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.